N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 932537-84-3
VCID: VC4313064
InChI: InChI=1S/C14H8ClN3O3S/c15-10-5-6-11(13-12(10)16-7-22-13)17-14(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,17,19)
SMILES: C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)[N+](=O)[O-]
Molecular Formula: C14H8ClN3O3S
Molecular Weight: 333.75

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide

CAS No.: 932537-84-3

Cat. No.: VC4313064

Molecular Formula: C14H8ClN3O3S

Molecular Weight: 333.75

* For research use only. Not for human or veterinary use.

N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide - 932537-84-3

Specification

CAS No. 932537-84-3
Molecular Formula C14H8ClN3O3S
Molecular Weight 333.75
IUPAC Name N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide
Standard InChI InChI=1S/C14H8ClN3O3S/c15-10-5-6-11(13-12(10)16-7-22-13)17-14(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,17,19)
Standard InChI Key KUHSUGCMRXYHKW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)[N+](=O)[O-]

Introduction

Synthesis and Characterization

The synthesis of benzothiazole derivatives typically involves several key steps, including the formation of the benzothiazole ring and the attachment of the nitrobenzamide moiety. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the synthesis progress and confirm the product's identity.

Biological Activities and Potential Applications

Benzothiazole derivatives are of significant interest in medicinal chemistry due to their diverse applications in drug development. They have been studied for their antimicrobial, anticancer, and antitubercular activities. The presence of a nitro group and a benzamide moiety in N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide suggests potential biological activities similar to those of related compounds.

Biological ActivityDescription
Antimicrobial ActivityInhibits bacterial and fungal growth.
Anticancer ActivityExhibits cytotoxic effects against cancer cells.
Antitubercular ActivityShows efficacy against certain bacterial strains.

Comparison with Similar Compounds

Compounds like N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide and N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide hydrochloride share structural similarities with N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide. These compounds are studied for their potential therapeutic applications, including cancer and infectious diseases.

CompoundUnique Features
N-(1,3-benzothiazol-2-yl)-4-nitrobenzamideLacks chlorine atom; different biological activities.
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide hydrochlorideIncludes a morpholine moiety; potential applications in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator